Alkyl(C12-C14) dimethyl benzylammonium

bactericidal activity organic soil interference disinfectant formulation

Alkyl(C12–C14) dimethyl benzylammonium (CAS 134058-54-1; synonym: benzyl-C12-14-alkyldimethylammonium chloride) is a quaternary ammonium compound (QAC) within the benzalkonium chloride (BAC) family, characterized by a defined alkyl chain distribution dominated by C12 and C14 homologues. It is supplied as either a concentrated aqueous solution (typically 50–80% active) or a powder (e.g., Barquat® MS-100) and holds EPA registration as an active ingredient for disinfectant and sanitizer formulations.

Molecular Formula C7H8N2O
Molecular Weight 0
CAS No. 134058-54-1
Cat. No. B1177359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyl(C12-C14) dimethyl benzylammonium
CAS134058-54-1
SynonymsAlkyl(C12-C14) dimethyl benzylammonium
Molecular FormulaC7H8N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkyl(C12-C14) Dimethyl Benzylammonium Procurement Overview: Specifications, Regulatory Status, and Industrial Positioning


Alkyl(C12–C14) dimethyl benzylammonium (CAS 134058-54-1; synonym: benzyl-C12-14-alkyldimethylammonium chloride) is a quaternary ammonium compound (QAC) within the benzalkonium chloride (BAC) family, characterized by a defined alkyl chain distribution dominated by C12 and C14 homologues [1]. It is supplied as either a concentrated aqueous solution (typically 50–80% active) or a powder (e.g., Barquat® MS-100) and holds EPA registration as an active ingredient for disinfectant and sanitizer formulations . The United States FDA categorizes benzalkonium chloride as a Category III antiseptic active ingredient [2]. Unlike generic broad-cut BAC mixtures spanning C8–C18, this specific C12–C14 grade offers a narrower, pharmacopeia-aligned homolog profile that directly impacts antimicrobial potency, organic soil tolerance, ocular safety margins, and formulation predictability—factors that are not interchangeable with C16-rich or mixed-chain BAC products.

Why Alkyl(C12-C14) Dimethyl Benzylammonium Cannot Be Freely Substituted by Other Benzalkonium Chloride Grades or Single-Chain QACs


Benzalkonium chloride is not a single molecule but a mixture of alkyl dimethyl benzyl ammonium homologues whose chain-length distribution determines every performance parameter: bactericidal concentration, inactivation by organic materials, critical micelle concentration (CMC), virucidal threshold, ocular and mucosal cytotoxicity, and in vivo tissue distribution kinetics [1][2]. Commercial BAC products with higher C16 or C18 content exhibit reduced bactericidal activity in the presence of organic soil (requiring >10,000 μg/mL vs 2,500–5,000 μg/mL for C12-BAC) [3], and C14-BAC causes significantly greater corneal epithelial damage than C12-BAC at equivalent antimicrobial concentrations [4]. Even within the C12–C14 range, the ratio matters: the European and US Pharmacopeias mandate that C12 and C14 homologues together constitute ≥70% of the mixture precisely because this distribution window delivers the empirically validated balance of broad-spectrum efficacy and acceptable toxicity [5]. A procurement decision that treats all BAC grades as interchangeable disregards these quantifiable, application-critical differences.

Alkyl(C12-C14) Dimethyl Benzylammonium: Quantitative Comparator Evidence for Procurement Evaluation


Bactericidal Activity in Organic Soil: C12 Homologue Requires 2–4× Lower Concentration Than C16 Homologue

The C12 homologue—the major component of the C12–C14 grade—retains bactericidal activity in the presence of organic material at significantly lower concentrations than the C16 homologue. In a suspension of 2.5% dried yeast, the C12 homologue achieved bactericidal action at 5,000 μg/mL (1 min, 25 °C), while the C16 homologue required >10,000 μg/mL—representing a >2-fold advantage. In 10% human serum, the C12 homologue was bactericidal at 2,500 μg/mL versus >10,000 μg/mL for C16—a >4-fold advantage [1]. This differential is critical for disinfectants used in healthcare settings where organic load (blood, sputum, proteinaceous soil) is unavoidable.

bactericidal activity organic soil interference disinfectant formulation hospital-grade disinfection

Critical Micelle Concentration (CMC) and Virucidal Threshold: Mixed C12–C14 BAC Provides Tunable CMC Below That of C12-Alone for Enhanced Envelope Virus Inactivation

The CMC directly controls the concentration threshold at which BAC transitions from monomeric adsorption to micelle-mediated viral envelope solubilization, producing a step-change in virucidal efficacy. Single-chain C12-BAC has a CMC of 4.54 × 10⁻³ M; single-chain C14-BAC has a CMC of 7.27 × 10⁻⁴ M [1]. A C12–C14 mixed BAC therefore possesses an intermediate CMC below that of pure C12-BAC, meaning it can achieve micelle-driven virus inactivation at lower total active concentrations. Experimental data for mixed BAC compositions showed that formulations with CMC below the evaluation concentration of 10⁻⁴ M achieved >2 log₁₀ reduction of influenza virus within 5 minutes, whereas compositions with CMC above 10⁻⁴ M failed to reach this threshold within 10 minutes [2]. The commercially available broad-cut BAC reagent G achieved only 0.31/0.09 log₁₀ reduction at 5/10 min under identical conditions [2].

critical micelle concentration virucidal activity enveloped virus influenza virus disinfectant design

Ocular Cytotoxicity: C12-BAC Component Shows Quantifiably Lower Corneal Epithelial Toxicity Than C14-BAC or Commercial BAC Mixture

In a rabbit eye model with 10 repeated applications, the ocular toxicity ranking was: C12-BAK < BAK mixture < C14-BAK at all tested concentrations (0.001%, 0.003%, 0.005%, 0.01%, 0.03% w/v) [1]. No ocular toxicity was observed after 39 weeks of repeated application of 0.01% C12-BAK, while C12-BAK demonstrated antimicrobial activity against Aspergillus niger, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations as low as 0.003% [1]. Scanning electron microscopy confirmed that 0.005% C12-BAC left the corneal epithelium intact, whereas 0.005% C14-BAC caused observable epithelial damage [2]. In an alternative mucosal toxicity model using slugs, the irritation ranking was BAC-C16 < BAC-C14 < BAC-C12 ≈ BAC-mix; however, the antimicrobial activity ranking was BAC-C14 ≥ BAC-C16 > BAC-C12 [3], highlighting the inherent trade-off between potency and safety that a C12–C14 formulation must balance.

ocular toxicity corneal epithelium ophthalmic preservative benzalkonium chloride homologues safety margin

Pharmacopeial Compliance: C12–C14 Total Content ≥ 70% as a Regulatory Gate for Pharmaceutical-Grade Benzalkonium Chloride

The European Pharmacopoeia and United States Pharmacopeia monographs for benzalkonium chloride specify that the C12 homologue must constitute at least 40% of the total alkylbenzyldimethylammonium chloride content, the C14 homologue at least 20%, and the sum of C12 and C14 homologues must be ≥70% [1]. Commercial C12–C14 grades (e.g., 70% C12 + 30% C14 ) satisfy this requirement, whereas C14–C16-rich grades (e.g., 60% C14, 30% C16, 5% C12 ) or broad-cut mixtures with significant C16/C18 content may fail this specification. A CAPS (capillary electrophoresis) method has been validated to quantify and separate C12-BAC and C14-BAC peaks in drug formulations, enabling release and stability testing to confirm pharmacopeial compliance [2].

pharmacopeia specification regulatory compliance benzalkonium chloride monograph pharmaceutical excipient quality control

Tissue Distribution Kinetics: C12 Homologue Shows Preferential Renal Clearance Compared to C14 and C16 Homologues

Following intravenous administration of an equimolar mixture of C12, C14, and C16 benzalkonium cations (BZK) in rats (13.9 mg/kg total dose), tissue distribution was chain-length-dependent. In the kidney, the concentration ranking was BZK-C16 < BZK-C14 < BZK-C12, indicating preferential renal elimination of the shorter-chain C12 homologue [1]. Conversely, longer-chain homologues (C16 > C14 > C12) accumulated preferentially in lung, liver, spleen, and fat, and BZK with longer alkyl chains showed lower elimination rates and longer blood residence times [1]. Only heart and muscle samples displayed homolog ratios comparable to the original administered solution [1]. This differential distribution implies that a C12–C14 formulation would exhibit faster systemic clearance and reduced tissue accumulation compared to a C16-rich BAC formulation.

pharmacokinetics tissue distribution renal clearance benzalkonium cation toxicology

Optimal Application Scenarios for Alkyl(C12-C14) Dimethyl Benzylammonium Based on Quantitative Differentiation Evidence


Healthcare Disinfectants Requiring Efficacy Under Organic Soiling Conditions

Hospital-grade surface disinfectants and instrument soaks formulated with C12–C14 BAC (rather than C16-rich or broad-cut BAC) maintain bactericidal activity at 2- to 4-fold lower active concentrations in the presence of proteinaceous organic soil (2,500–5,000 μg/mL for C12-BAC vs >10,000 μg/mL for C16-BAC in human serum or yeast suspensions) [1]. This directly impacts the pass rate for disinfectant efficacy testing under simulated 'dirty' conditions (e.g., EN 13727, AOAC Use-Dilution Test with organic soil load), where formulations with higher C16 content may require impractically high actives levels to meet the required log reduction.

Ophthalmic and Mucosal Pharmaceutical Preservative Systems

For multi-dose ophthalmic solutions and nasal sprays, C12–C14 BAC with a defined C12-rich distribution provides the widest therapeutic window between antimicrobial preservation (effective against S. aureus, P. aeruginosa, A. niger at 0.003%) and ocular toxicity (safe at 0.01% for 39 weeks of repeated application) [2]. The quantifiably lower corneal epithelial toxicity of the C12 component compared to C14-BAC (0.005% C12-BAC leaves epithelium intact; 0.005% C14-BAC causes damage) [3] supports procurement of C12-dominant grades over C14- or C16-dominant alternatives when ocular safety is a primary concern.

EPA-Registered Hard Surface Sanitizers and Disinfectants Subject to FIFRA Registration

The C12–C14 alkyl dimethyl benzyl ammonium chloride active ingredient (ADBAC) is supported by over 44 EPA registrations as a manufacturing-use product (MUP) for formulation into end-use disinfectants [4]. Specific chain distributions such as 50% C14/40% C12/10% C16 (Maquat® MC1412) or 70% C12/30% C14 are EPA-registered and optimized for different performance profiles . Procurement of a standardized C12–C14 grade ensures batch-to-batch consistency in homolog distribution, which is essential for maintaining the EPA-registered formulation composition and avoiding the need for re-registration due to ingredient variation.

Pharmaceutical-Grade Excipient Manufacturing Requiring Compendial Compliance

Manufacturers of pharmaceutical products requiring benzalkonium chloride as a preservative excipient must use a grade meeting the USP/EP monograph specification of C12 ≥ 40%, C14 ≥ 20%, and C12 + C14 ≥ 70% [5]. A C12–C14 grade (e.g., 70% C12 + 30% C14) satisfies this specification, whereas C14–C16 grades (e.g., 60% C14/30% C16/5% C12) or broad-cut BAC mixtures with significant C16/C18 content may not. Analytical methods such as capillary electrophoresis have been validated to confirm homolog distribution in finished drug product release and stability testing [6], making regulatory compliance verifiable throughout the product lifecycle.

Quote Request

Request a Quote for Alkyl(C12-C14) dimethyl benzylammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.